molecular formula C25H24N4O2S B2556179 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 2034371-94-1

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2556179
CAS RN: 2034371-94-1
M. Wt: 444.55
InChI Key: ZMBKUFLQEMHYLC-UHFFFAOYSA-N
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Description

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The exploration into the realm of heterocyclic compounds, such as 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide, reveals significant antimicrobial properties. Studies have demonstrated the synthesis of new heterocycles incorporating various moieties that have been evaluated for their antimicrobial effectiveness. These compounds have been characterized by various spectroscopic methods and tested against a spectrum of microbial agents, showcasing potential in the development of new antimicrobial agents (Bondock et al., 2008).

Radiosynthesis for Imaging Applications

In the field of diagnostic imaging, particularly positron emission tomography (PET), novel series of compounds including 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for imaging translocator proteins. These compounds, with specific structural features allowing for fluorine-18 labeling, have been synthesized and evaluated for their potential in vivo imaging capabilities. This advancement in radiosynthesis techniques enhances the understanding of various physiological and pathological processes, offering a promising avenue for future research in diagnostic imaging (Dollé et al., 2008).

Anti-inflammatory and Dual Enzyme Inhibition

Explorations into the pharmacological profile of certain pyrrolizine derivatives have unveiled their capability as dual inhibitors of cyclo-oxygenase and 5-lipoxygenase enzymes. This attribute signifies a potential therapeutic application in treating conditions associated with inflammation, showcasing the versatility of heterocyclic compounds in addressing complex biological mechanisms. Such findings underscore the therapeutic potential of these compounds beyond their antimicrobial properties, opening new pathways for anti-inflammatory drug development (Laufer et al., 1994).

Novel Antimicrobial and Antiviral Agents

The synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives highlight a novel class of compounds with promising antimicrobial and antiviral activities. This research has led to the development of compounds exhibiting significant activity against a range of microbial and viral pathogens, including those responsible for Newcastle disease. Such studies not only expand the application spectrum of heterocyclic compounds but also contribute to the ongoing search for new therapeutic agents capable of combating infectious diseases (Hilmy et al., 2021).

properties

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-15-8-9-18(12-16(15)2)27-21(30)14-32-25-28-22-20(17-6-4-3-5-7-17)13-26-23(22)24(31)29(25)19-10-11-19/h3-9,12-13,19,26H,10-11,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBKUFLQEMHYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

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